molecular formula C20H17NO4 B474825 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide CAS No. 486994-17-6

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide

Cat. No.: B474825
CAS No.: 486994-17-6
M. Wt: 335.4g/mol
InChI Key: BCOQAQUQMVEOSC-UHFFFAOYSA-N
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Description

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is an organic compound with a complex structure that includes both aromatic and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the phenoxy intermediate: This involves the reaction of 4-formyl-2-methoxyphenol with an appropriate halide under basic conditions to form the phenoxy intermediate.

    Acylation: The phenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, to introduce the acetamide group.

    Coupling with naphthylamine: The final step involves coupling the acylated intermediate with 1-naphthylamine under acidic or basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.

Major Products

    Oxidation: 2-(4-carboxy-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.

    Reduction: 2-(4-hydroxymethyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-formylphenoxy)-N-(1-naphthyl)acetamide: Lacks the methoxy group, which may affect its reactivity and biological activity.

    2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamide:

Uniqueness

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is unique due to the presence of both formyl and methoxy groups, which provide distinct chemical reactivity and potential for diverse applications in various fields of research.

Biological Activity

2-(4-formyl-2-methoxyphenoxy)-N-(1-naphthyl)acetamide is a synthetic compound belonging to the class of N-substituted acetamides. Its unique structural features, including a formyl group and a methoxy group, suggest potential for diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H15NO4C_{16}H_{15}NO_4. The presence of both the formyl and methoxy groups contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. This interaction can lead to the activation or inhibition of various biochemical pathways, which may underlie its potential therapeutic effects.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
  • Receptor Modulation: It may act as an agonist or antagonist at specific receptor sites, influencing cellular responses.

Antimicrobial Properties

Research indicates that derivatives of phenoxyacetamides, including this compound, exhibit significant antimicrobial activity. This property is vital for developing new antimicrobial agents against resistant strains.

Anticancer Activity

Studies have shown that compounds similar to this compound possess anticancer properties. For instance, analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may also have similar effects.

Data Summary and Case Studies

StudyFindings
Bailey et al. (2024) Synthesized over 30 analogues; some exhibited promising biological activity with IC50 values as low as 900 nM against cancer cell lines.Highlights the potential for further development of phenoxyacetamide derivatives in cancer therapy.
ResearchGate Study (2023) Investigated the synthesis and biological evaluation of related compounds; noted significant interactions with biological targets.Supports the hypothesis that structural modifications can enhance biological efficacy.
BenchChem Analysis (2024)Discussed the general applications in biology and medicine, confirming antimicrobial and anticancer properties.Validates the relevance of this compound in drug development efforts.

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally similar compounds:

Compound NameStructure FeaturesUnique Characteristics
2-(4-formylphenoxy)-N-(1-naphthyl)acetamideLacks methoxy groupMay exhibit altered reactivity and reduced biological activity.
2-(4-methoxyphenoxy)-N-(1-naphthyl)acetamideContains methoxy but no formyl groupPotentially different interaction profiles due to missing functional group.

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)-N-naphthalen-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO4/c1-24-19-11-14(12-22)9-10-18(19)25-13-20(23)21-17-8-4-6-15-5-2-3-7-16(15)17/h2-12H,13H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOQAQUQMVEOSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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